molecular formula C10H8BrNO B1280280 4-Bromo-6-methoxyquinoline CAS No. 42881-66-3

4-Bromo-6-methoxyquinoline

Cat. No.: B1280280
CAS No.: 42881-66-3
M. Wt: 238.08 g/mol
InChI Key: HRFFYKLVLCFCQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxyquinoline can be achieved through various methods. One common approach involves the bromination of 6-methoxyquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of eco-friendly and sustainable methods, such as microwave-assisted synthesis and solvent-free reactions, is also being explored to minimize environmental impact .

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may act as an enzyme inhibitor in antimicrobial or anticancer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Bromo-6-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H8BrNC_10H_8BrN and a molar mass of approximately 246.08 g/mol. The compound features a quinoline backbone, characterized by a fused bicyclic structure comprising a benzene ring and a pyridine ring. The presence of a bromine atom at the 4-position and a methoxy group at the 6-position significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit essential enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase IV, which are critical for bacterial survival and proliferation.
  • Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This is largely due to its ability to disrupt bacterial cell replication processes .

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity. The following table summarizes its effectiveness against various microorganisms:

MicroorganismActivity LevelReference
Staphylococcus aureusHigh
Escherichia coliHigh
Candida albicansModerate
Aspergillus flavusLow

The compound's structure allows it to penetrate bacterial membranes effectively, leading to bactericidal effects.

Antitumor Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential antitumor properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • HeLa Cells (Cervical Cancer) : Demonstrated significant cytotoxicity compared to standard treatments .
  • HT29 Cells (Colorectal Cancer) : Showed lower cytotoxic activity than 5-fluorouracil but still significant .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Masoud et al. evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results indicated strong inhibition against E. coli and S. aureus, highlighting its potential as an effective antibacterial agent .
  • Cytotoxicity in Cancer Cells : A comparative study on various quinoline derivatives found that this compound exhibited promising antiproliferative effects against cancer cell lines, suggesting that modifications to the quinoline structure can enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-6-methoxyquinoline?

  • Methodological Answer : The synthesis typically involves bromination of 6-methoxyquinoline derivatives. For example, intermediates like 6-methoxyquinoline can undergo regioselective bromination at the 4-position using brominating agents (e.g., NBS or Br₂ in H₂SO₄) under controlled temperatures (0–25°C). Alternatively, Suzuki-Miyaura cross-coupling reactions using palladium catalysts can introduce bromine at specific positions . Purification often employs column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer : Analytical techniques include:

  • HPLC : To assess purity (>98% by reversed-phase chromatography) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy at C6 and bromine at C4) via chemical shifts and coupling patterns .
  • Mass Spectrometry (EI-MS or HRMS) : Molecular ion peaks ([M+H]⁺) verify the molecular weight (e.g., m/z ≈ 242.12 for C₁₀H₈BrNO) .

Q. What are the key spectroscopic properties of this compound?

  • Methodological Answer :

  • UV-Vis : Absorption maxima near 270–320 nm due to π→π* transitions in the quinoline core.
  • Fluorescence : Methoxy and bromine substituents influence emission; pH-dependent studies (e.g., in aqueous media) reveal protonation dynamics of the heterocyclic nitrogen .
  • IR Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O stretch of methoxy) and ~550 cm⁻¹ (C-Br stretch) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) provides atomic-level resolution. Key parameters include:

  • R-factor : <0.05 for high reliability.
  • Torsion angles : Confirm planarity of the quinoline ring and substituent orientations.
  • Intermolecular interactions : Weak C–H⋯O bonds or π-stacking observed in crystal packing (e.g., chains along the a-axis) .

Q. What strategies address contradictions in reported fluorescence behavior of methoxyquinoline derivatives?

  • Methodological Answer : Discrepancies arise from solvent polarity, pH, or substituent effects. For example:

  • pH titration : Monitor fluorescence intensity vs. pH to identify protonation equilibria in excited states .
  • Comparative studies : Use structurally analogous compounds (e.g., 6-methoxyquinoline vs. This compound) to isolate substituent impacts .
  • Time-resolved fluorescence : Measure lifetime decay to distinguish electronic effects of bromine vs. methoxy groups.

Q. How can researchers optimize regioselective bromination in quinoline derivatives?

  • Methodological Answer : Variables influencing regioselectivity:

  • Directing groups : Methoxy at C6 directs bromine to C4 via electronic effects.
  • Reaction conditions : Lower temperatures (0°C) favor kinetic control; Lewis acids (e.g., FeBr₃) enhance electrophilic substitution .
  • Protection/deprotection : Temporarily block reactive sites (e.g., using acetyl groups) to achieve desired substitution patterns .

Q. What role does this compound play in medicinal chemistry applications?

  • Methodological Answer : It serves as a precursor for bioactive molecules:

  • Anticancer agents : Functionalization at C4 (e.g., coupling with arylboronic acids) introduces pharmacophores.
  • Antimicrobials : Quaternary ammonium derivatives exhibit enhanced bacterial membrane penetration .
  • In vitro assays : Use fluorescence properties to track cellular uptake or drug-target interactions .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to resolve conflicting synthetic yields in literature?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Control variables : Replicate reported conditions (solvent, catalyst loading) to identify reproducibility issues.
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to optimize yield .
  • Contradiction analysis : Compare NMR/HPLC data from conflicting studies to trace impurities or side reactions .

Q. What computational methods complement experimental studies of this compound?

  • Methodological Answer :

  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps) and regioselectivity in bromination.
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
  • MD simulations : Model solvent effects on fluorescence quenching or aggregation behavior .

Properties

IUPAC Name

4-bromo-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFFYKLVLCFCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457304
Record name 4-Bromo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42881-66-3
Record name 4-Bromo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42881-66-3
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Synthesis routes and methods I

Procedure details

To a stirred solution of 4-hydroxy-6-methoxyquinoline (1.20 g, 70.5 mmole) in DMF (60 mL) at RT was added PBr3 (8.0 mL, 84.6 mmole) dropwise. After 2 h, the reaction contents were poured onto H2O (300 mL) and the product filtered and washed with H2O to give, after drying under high vacuum, the title compound (14.3 g, 87%) as a light yellow solid: LC-MS (ES) m/e 233 (M+H)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

This was prepared by heating 6-methoxy-quinolin-4-ol (1 g) and phosphorus oxybromide (5 g) in chloroform (40 ml) under reflux for 18 hours. The mixture was cooled, basified with sodium bicarbonate, extracted with 5% methanol-chloroform, and dried (sodium sulfate). The product was chromatographed on silica gel (2-5% methanol-dichloromethane) to afford a solid (0.68 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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